Dimethyl 2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate
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Overview
Description
DIMETHYL 2-({[1-(4-FLUOROPHENYL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)TEREPHTHALATE is a complex organic compound that features a combination of fluorophenyl, pyrrol, and terephthalate moieties
Preparation Methods
The synthesis of DIMETHYL 2-({[1-(4-FLUOROPHENYL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)TEREPHTHALATE typically involves multiple steps, starting with the preparation of the individual components. The fluorophenyl and pyrrol moieties are synthesized separately and then coupled with the terephthalate group under specific reaction conditions. Common reagents used in these reactions include methanesulfonic acid and phenylhydrazine hydrochloride . Industrial production methods may involve catalyst-free and environmentally friendly reactions to yield the desired compound efficiently .
Chemical Reactions Analysis
DIMETHYL 2-({[1-(4-FLUOROPHENYL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)TEREPHTHALATE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
DIMETHYL 2-({[1-(4-FLUOROPHENYL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)TEREPHTHALATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: It can be used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of DIMETHYL 2-({[1-(4-FLUOROPHENYL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)TEREPHTHALATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorophenyl and pyrrol moieties allow it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved .
Comparison with Similar Compounds
Similar compounds to DIMETHYL 2-({[1-(4-FLUOROPHENYL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)TEREPHTHALATE include other fluorophenyl and pyrrol derivatives. These compounds share structural similarities but may differ in their specific functional groups or overall molecular architecture. The uniqueness of DIMETHYL 2-({[1-(4-FLUOROPHENYL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)TEREPHTHALATE lies in its combination of these moieties, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H19FN2O6 |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
dimethyl 2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C21H19FN2O6/c1-29-20(27)12-3-8-16(21(28)30-2)17(9-12)23-19(26)13-10-18(25)24(11-13)15-6-4-14(22)5-7-15/h3-9,13H,10-11H2,1-2H3,(H,23,26) |
InChI Key |
HBVYQKBTAYZVCH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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